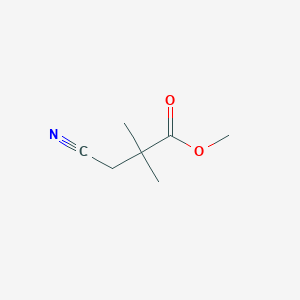

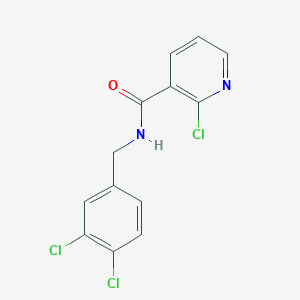

![molecular formula C12H22N2O2 B2483262 (6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] CAS No. 2248209-43-8](/img/structure/B2483262.png)

(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]" belongs to a class of chemicals known for their complex molecular architecture. These compounds often exhibit interesting chemical and physical properties due to their unique spirocyclic structures, which integrate multiple heterocyclic units.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves innovative strategies to create structurally complex and pharmaceutically relevant products. For instance, the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s demonstrates the potential of [4+1+1] annulation processes involving N-aryl amidines and diazo compounds, leveraging readily available substrates and clean oxygen sources (Zhou et al., 2022). This approach may offer insights into the synthesis of the specified spirocyclic oxazine compound.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of compounds. X-ray diffraction studies have been employed to elucidate the structures of related compounds, revealing standard bond lengths and angles characteristic of their chemical classes. For example, the structure of spiro[2-(2-methylphenyl)-4H-1,3-benzoxazine-4,2′-adamantane] has been determined, showcasing the boat conformation of the oxazine ring (Osyanin et al., 2015).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. The cascade spiro-heterocyclization of related compounds underlines the versatility of these molecules in forming complex heterocyclic systems, a characteristic that could be relevant to the synthesis and reactivity of the target compound (Maslivets et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Research on heterocyclic compounds, including oxazines and related structures, has revealed their significance in synthetic organic chemistry. Oxazines, for instance, can be synthesized through the dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitroso compounds. Such synthetic routes are crucial for developing chiral synthons and electrophiles used in various chemical reactions (Sainsbury, 1991).

Polymer-Supported Syntheses

The development of heterocycles bearing oxazine scaffolds through solid-phase synthesis (SPS) has expanded the toolkit for creating diverse and functionally rich compounds. These methodologies allow for the efficient and stereoselective production of compounds with oxazine and thiazine scaffolds, indicating the ongoing evolution of synthesis techniques in medicinal chemistry (Králová et al., 2018).

Photochromic Applications

Spiropyrans and spirooxazines exhibit fascinating photochromic behavior under various stimuli, making them suitable for constructing multifunctional materials. These compounds undergo structural transformations that enable their use in sensing, probing, and optical elements, showcasing the versatility of spiro compounds in material science (Xia et al., 2017).

Enzyme Inhibition

Spirofused sugar derivatives, including oxazepane-related structures, have shown promise as enzyme inhibitors. Their rigid structures make them interesting candidates for inhibiting enzymes like glycogen phosphorylase and sodium-glucose co-transporter 2, which are significant for treating various pathological states. This highlights the therapeutic potential of spiro compounds in addressing diseases related to carbohydrate metabolism (La Ferla & D’Orazio, 2020).

Antioxidant Properties

Spirocyclic derivatives, including those related to oxazepane, have been identified for their antioxidant activities. These compounds, through their structural diversity, offer potential in combating diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. The presence of oxygen atoms and phenolic components in these compounds contributes significantly to their efficacy as antioxidants (Acosta-Quiroga et al., 2021).

properties

IUPAC Name |

(6S,9'aR)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-5-14-11(3-1)7-16-10-12(14)8-13-4-6-15-9-12/h11,13H,1-10H2/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHBHDUGFFWFGC-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)COCC23CNCCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)COC[C@@]23CNCCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)

![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)

![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)

![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)